molecular formula C16H25ClN4O2S B12733835 5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide CAS No. 115243-15-7

5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide

Cat. No.: B12733835
CAS No.: 115243-15-7
M. Wt: 372.9 g/mol
InChI Key: FDAUDXSXPZWFPF-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzimidazole ring, a sulfonamide group, and a diethylamino side chain, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with chlorosulfonic acid, followed by neutralization with a suitable base.

    Attachment of Diethylamino Side Chain: The final step involves the alkylation of the benzimidazole-sulfonamide intermediate with 4-(diethylamino)-1-methylbutyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the benzimidazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(4-(diethylamino)butyl)-2-methoxybenzamide: Shares structural similarities but differs in the presence of a methoxy group instead of a sulfonamide group.

    5-Chloro-N-(4-(diethylamino)ethyl)-2-methoxybenzamide: Similar structure with an ethyl side chain instead of a butyl side chain.

Uniqueness

5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide is unique due to the combination of its benzimidazole core, sulfonamide group, and diethylamino side chain, which confer distinct chemical and biological properties not found in closely related compounds.

Properties

CAS No.

115243-15-7

Molecular Formula

C16H25ClN4O2S

Molecular Weight

372.9 g/mol

IUPAC Name

6-chloro-N-[5-(diethylamino)pentan-2-yl]-1H-benzimidazole-2-sulfonamide

InChI

InChI=1S/C16H25ClN4O2S/c1-4-21(5-2)10-6-7-12(3)20-24(22,23)16-18-14-9-8-13(17)11-15(14)19-16/h8-9,11-12,20H,4-7,10H2,1-3H3,(H,18,19)

InChI Key

FDAUDXSXPZWFPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NS(=O)(=O)C1=NC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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